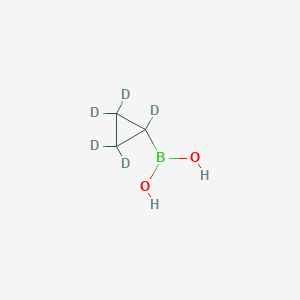
1-(2-Bromo-5-ethoxy-4-methylphenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
1-(2-Bromo-5-ethoxy-4-methylphenyl)-ethylamine hydrochloride (1-BEME) is an important organic compound that is widely used in a variety of scientific research applications. 1-BEME is an aniline derivative, a type of organic compound that is characterized by the presence of an amine group and an aromatic ring. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 1-BEME is also used for the synthesis of various organic polymers and in the production of organic dyes.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- Study on 2C-B Metabolism in Rats : A study by Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which shares a structural similarity to the compound . This research could be relevant for understanding the metabolic pathways and potential biological activity of related compounds (Kanamori et al., 2002).
Synthetic Chemistry
- Synthesis of Benzo[b]thiophen Derivatives : Research by Chapman et al. (1973) on benzo[b]thiophen derivatives, including the synthesis of various ethylamines and their pharmacological potential, could provide insights into synthetic pathways and potential applications of similar compounds (Chapman et al., 1973).
Pharmacological Activity
- Study on Antidepressant Activity : A study by Yardley et al. (1990) on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives examined their potential as antidepressants. This study might provide a perspective on the pharmacological activities of structurally related compounds (Yardley et al., 1990).
Antiviral Research
- Broad-Spectrum Antiviral Compound Arbidol : The study of Arbidol, a compound containing an ethylamine group, by Boriskin et al. (2008), might offer insights into the potential antiviral applications of related compounds (Boriskin et al., 2008).
Biochemical Analysis
- Determination of Biogenic Amines in Brain Tissue : A study by Herregodts et al. (1985) on the extraction of monoamines and their metabolites from brain tissue samples could be relevant for biochemical analysis involving similar compounds (Herregodts et al., 1985).
Eigenschaften
IUPAC Name |
1-(2-bromo-5-ethoxy-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-4-14-11-6-9(8(3)13)10(12)5-7(11)2;/h5-6,8H,4,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWTZZKDAPVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)





![trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1485885.png)
![4-Pyrrolidin-1-ylmethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1485886.png)